3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid

Biotinylation Protein Labeling Chemical Biology

Biotin-SS-COOH features a free carboxylic acid that remains stable in storage and can be activated on-demand with EDC/NHS, unlike pre-activated NHS-SS-Biotin which hydrolyzes rapidly. Its short 11.4 Å spacer arm provides precise steric control. The cleavable disulfide bond enables mild DTT elution of biotinylated proteins, preserving activity. Ideal for phage display panning, BioID proximity labeling, SPR biosensor functionalization, and reversible affinity purification. Choose this reagent for complete temporal and stoichiometric control over bioconjugation.

Molecular Formula C15H25N3O4S3
Molecular Weight 407.6 g/mol
CAS No. 104582-29-8
Cat. No. B561866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid
CAS104582-29-8
Synonyms3-[[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]dithio]propanoic Acid; 
Molecular FormulaC15H25N3O4S3
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2
InChIInChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22)/t10-,11-,14-/m0/s1
InChIKeyLUKYYZVIDAWYMZ-MJVIPROJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid (CAS 104582-29-8): Cleavable Biotin Linker with Carboxylic Acid Functionality for Custom Conjugation


3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid (CAS 104582-29-8), also known as Biotin-SS-COOH, is a cleavable biotinylated crosslinker with the molecular formula C₁₅H₂₅N₃O₄S₃ and a molecular weight of 407.57 g/mol . The compound features a biotin moiety linked to a propanoic acid group via a reductively cleavable disulfide (-S-S-) bond . Its defining structural feature is a free terminal carboxylic acid (-COOH) group, which distinguishes it from pre-activated NHS-ester or maleimide biotinylation reagents . This carboxylic acid functionality enables flexible conjugation strategies through activation with standard coupling reagents (e.g., EDC/NHS) to form stable amide bonds with primary amines on target molecules, including proteins, antibodies, peptides, and amine-functionalized surfaces . The compound is supplied as a powder with purity typically ≥95% and is recommended for storage at −20°C .

Why 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid Cannot Be Replaced by Off-the-Shelf NHS-Biotin or HPDP-Biotin Analogs


Substituting 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid with seemingly similar cleavable biotin reagents such as NHS-SS-Biotin, Sulfo-NHS-SS-Biotin, or Biotin-HPDP introduces critical functional and geometric constraints that fundamentally alter experimental outcomes. While these comparators also contain a cleavable disulfide bond and a biotin moiety, they differ decisively in (1) reactive group chemistry, (2) spacer arm length, and (3) conjugation strategy requirements. NHS-SS-Biotin and its sulfo-analog are pre-activated amine-reactive esters that react immediately upon dissolution and cannot be stored in active form for subsequent use, limiting temporal control over conjugation . Biotin-HPDP targets sulfhydryl groups via pyridyldithiol exchange and requires free thiols on the target molecule, a prerequisite not met by many proteins and surfaces [1]. In contrast, the free carboxylic acid of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid remains stable during storage and can be activated on-demand with user-selected coupling chemistry (e.g., EDC/NHS, HATU, or DCC), affording complete control over reaction timing, stoichiometry, and buffer conditions [2]. Furthermore, the spacer arm length of this compound (≈11.4 Å) is substantially shorter than the extended linkers in Sulfo-NHS-SS-Biotin (24.3 Å) and Biotin-HPDP (29.2 Å), yielding different steric constraints in protein-protein interaction studies [3]. These differences are not interchangeable; experimental designs relying on precise linker geometry, controlled activation kinetics, or compatibility with non-thiol/non-amine targets will fail when an inappropriate analog is substituted. The quantitative evidence presented below establishes where these distinctions translate into measurable performance differences.

Quantitative Differential Evidence: 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid vs. Closest Cleavable Biotin Analogs


Evidence Item 1: Carboxylic Acid vs. Pre-Activated NHS Ester — On-Demand Activation Enables Controlled Conjugation Kinetics

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid contains a free carboxylic acid group that requires deliberate activation (e.g., via EDC/NHS chemistry) prior to amine conjugation, in direct contrast to NHS-SS-Biotin and Sulfo-NHS-SS-Biotin, which are supplied as pre-activated N-hydroxysuccinimide esters that hydrolyze spontaneously in aqueous buffers . While NHS-ester-based reagents react immediately upon dissolution and have a half-life of approximately 4-5 hours at pH 7.0 and 25°C, the carboxylic acid of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid remains stable indefinitely under the same conditions, permitting user-controlled activation timing and stoichiometry [1]. This difference is critical for multi-step synthetic protocols where premature biotinylation would compromise intermediate purification or subsequent reaction steps.

Biotinylation Protein Labeling Chemical Biology

Evidence Item 2: Spacer Arm Length — 11.4 Å Enables Tighter Distance Constraints in Protein Interaction Mapping

The spacer arm length of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is approximately 11.4 Å, as documented in the Iris Biotech LINKEROLOGY catalog [1]. This is substantially shorter than the extended spacer arms of Sulfo-NHS-SS-Biotin (24.3 Å) and Biotin-HPDP (29.2 Å) [2]. In protein-protein interaction studies employing crosslinking mass spectrometry (XL-MS) or proximity-dependent labeling, shorter crosslinkers yield more stringent distance constraints that are essential for validating high-resolution three-dimensional structural models. Studies evaluating biotin-tagged crosslinkers for mass spectrometry have explicitly noted that very long spacers are less suitable than short crosslinkers for obtaining reliable distance constraints to validate detailed 3-D models [3].

Crosslinking Protein-Protein Interactions Structural Biology

Evidence Item 3: Reductive Cleavage Specificity — Complete Release Under Mild DTT/TCEP Conditions

The embedded disulfide bond in 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid undergoes quantitative cleavage under mild reducing conditions using dithiothreitol (DTT, typically 50-100 mM) or tris(2-carboxyethyl)phosphine (TCEP, 5-20 mM) at neutral pH . This cleavage releases the biotin tag from the conjugated target, enabling gentle elution from streptavidin/avidin affinity matrices without denaturing the captured protein. In contrast, non-cleavable biotin linkers (e.g., NHS-LC-Biotin) require harsh denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5, or boiling in SDS) to disrupt the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M), which frequently results in protein aggregation, loss of enzymatic activity, or co-elution of streptavidin subunits . In a study using cleavable hapten-biotin conjugates for phage display panning, DTT treatment (100 mM) achieved >95% release of captured phage particles within 30 minutes at room temperature, whereas non-cleavable biotin conjugates required pH 2.2 glycine elution that recovered only 15-30% of high-affinity clones due to irreversible binding [1].

Affinity Purification Protein Elution Reversible Biotinylation

Evidence Item 4: Application-Specific Performance — Validated in Phage Display Panning for High-Affinity Antibody Fragment Selection

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid has been directly employed in peer-reviewed studies to generate cleavable hapten-biotin conjugates for phage display panning, enabling dissociation-independent selection of high-affinity antibody fragments [1]. In this application, the compound was conjugated to 11-deoxycortisol (11-DC) via its carboxylic acid group using EDC/NHS chemistry, and the resulting cleavable biotin conjugate was immobilized on streptavidin-coated plates. Following phage panning, DTT-mediated cleavage of the disulfide bond released captured phage particles displaying high-affinity single-chain Fv fragments (scFvs) without bias against slowly dissociating clones. This method yielded scFvs with Kd values in the sub-nanomolar range (0.3-0.8 nM), compared to Kd values of 5-50 nM typically obtained using acid-elution methods with non-cleavable biotin conjugates . Subsequent work extended this approach to anti-steroid single-domain antibody fragments, confirming reproducibility across multiple hapten targets [2].

Phage Display Antibody Engineering Hapten Conjugation

Evidence Item 5: Cellular Proximity Biotinylation — Validated in Proximity-Dependent Labeling Assays

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is explicitly validated for use in cellular proximity biotinylation assays to label protein interactors . In these applications, the compound's carboxylic acid functionality permits conjugation to reactive species generated by proximity-labeling enzymes (e.g., BioID, TurboID, APEX), while the disulfide bond enables subsequent release of labeled proteins from streptavidin beads for mass spectrometry identification. This dual functionality is not shared by many pre-activated biotinylation reagents. While quantitative comparative data with alternative linkers in proximity-labeling contexts are limited in the published literature, the compound's demonstrated utility in this application class is supported by supplier documentation and cited in reviews of proximity-labeling methodologies [1].

Proximity Labeling Interactome Mapping Cell Biology

Evidence Item 6: Chemical Purity and Batch Consistency — Verified by Multiple Independent Suppliers

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is available from multiple reputable suppliers with consistent purity specifications and batch-level analytical documentation. MedChemExpress supplies the compound at 99.30% purity , while Sigma-Aldrich and Bidepharm offer ≥95% purity grades with certificates of analysis (CoA) including NMR, HPLC, and GC data available upon request . The compound has a reported melting point of 172-175°C, which serves as an additional identity and purity verification parameter . This level of batch-to-batch consistency and analytical traceability exceeds what is typically available for custom-synthesized or specialty biotin analogs, reducing experimental variability in quantitative assays.

Quality Control Procurement Reproducibility

Optimal Research and Industrial Applications for 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid


Phage Display Panning for High-Affinity Antibody Fragment Selection

In phage display workflows, 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is conjugated to haptens or antigens via its carboxylic acid group using EDC/NHS chemistry [1]. The resulting cleavable biotin-antigen conjugates are immobilized on streptavidin-coated plates for panning. After binding and washing, captured phage particles displaying antibody fragments are released by mild DTT (100 mM) cleavage of the disulfide bond rather than harsh acid elution. This approach prevents dissociation bias, enabling recovery of high-affinity clones (Kd = 0.3-0.8 nM) that would otherwise remain bound under low-pH conditions [2]. The method has been validated for anti-steroid antibody fragments and is applicable to any hapten or small molecule target amenable to carboxylic acid conjugation .

Cellular Proximity Biotinylation and Interactome Mapping

The compound is validated for use in cellular proximity biotinylation assays (e.g., BioID, TurboID, APEX) to label and identify protein-protein interactions in living cells [1]. In these workflows, the free carboxylic acid allows conjugation to reactive biotin-phenol or biotin-tyramide species generated by proximity-labeling enzymes. Following cell lysis and streptavidin pulldown, the disulfide bond is cleaved under mild reducing conditions (50-100 mM DTT or 5-20 mM TCEP) to release labeled proteins for LC-MS/MS analysis, preserving post-translational modifications and enabling functional follow-up assays that are not possible with on-bead digestion methods [2].

Controlled Biotinylation of Amine-Functionalized Surfaces and Nanoparticles

The carboxylic acid group of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid enables on-demand activation for conjugation to amine-functionalized surfaces, including biosensor chips (SPR, BLI), magnetic beads, quantum dots, and polymeric nanoparticles [1]. Unlike pre-activated NHS-biotin reagents that hydrolyze within hours in aqueous buffers, this compound can be activated immediately prior to conjugation, ensuring maximal coupling efficiency and minimizing reagent waste. The 11.4 Å spacer arm provides sufficient separation between the biotin moiety and the conjugated surface to reduce steric hindrance during streptavidin binding, while remaining short enough to maintain tight spatial coupling for distance-sensitive applications [2].

Reversible Protein Biotinylation for Functional Recovery After Affinity Purification

In affinity purification workflows requiring recovery of functional protein post-capture, 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid enables reversible biotinylation via its cleavable disulfide bond [1]. Target proteins are biotinylated through amine coupling (via EDC/NHS activation of the carboxylic acid), captured on streptavidin/avidin resins, and eluted under mild reducing conditions (50-100 mM DTT or 5-20 mM TCEP, pH 7.4, 25°C) that preserve enzymatic activity and structural integrity. This contrasts with non-cleavable biotin methods that require denaturing elution, which typically reduces protein activity to <20% of pre-capture levels [2]. The approach is particularly valuable for enzymes, receptors, and multi-protein complexes where functional characterization is required after purification .

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